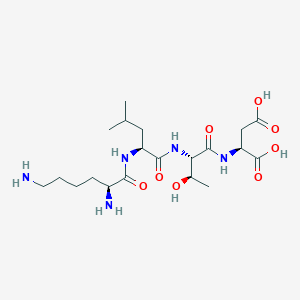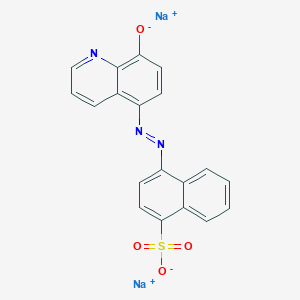![molecular formula C12H16N4O3 B12517643 N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide CAS No. 654644-64-1](/img/structure/B12517643.png)
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes an acetamido group, an amino group, and a benzamide moiety
Vorbereitungsmethoden
The synthesis of N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and N-acetyl-L-serine.
Coupling Reaction: The first step involves the coupling of 2-aminobenzamide with N-acetyl-L-serine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The crude product is then purified using techniques like column chromatography to obtain the desired compound in pure form.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide can be compared with other similar compounds such as:
N-[(2S)-2-amino-2-carboxyethyl]-L-glutamate: This compound has a similar amino acid-derived structure but differs in its functional groups and overall reactivity.
N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyryl]-L-leucine: This compound shares a similar backbone but has different substituents, leading to distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
654644-64-1 |
|---|---|
Molekularformel |
C12H16N4O3 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide |
InChI |
InChI=1S/C12H16N4O3/c1-7(17)16-10(11(14)18)6-15-12(19)8-4-2-3-5-9(8)13/h2-5,10H,6,13H2,1H3,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
BFNWTKCZHUOGTM-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CNC(=O)C1=CC=CC=C1N)C(=O)N |
Kanonische SMILES |
CC(=O)NC(CNC(=O)C1=CC=CC=C1N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)

![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)

![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)


![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)

![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
